Hexylbenzene
Overview
Description
Synthesis Analysis
The synthesis of hexylbenzene and its derivatives, such as hexaarylbenzenes, involves advanced techniques including C-H activation, cross-coupling, and [4+2] cycloaddition reactions. These methods have enabled the isolation and characterization of hexaarylbenzenes with distinct aryl substituents, showcasing the vast structural diversity achievable with benzene derivatives (Suzuki, Segawa, Itami, & Yamaguchi, 2015).
Molecular Structure Analysis
Studies on hexylbenzene derivatives have also contributed to understanding their molecular structures through techniques like X-ray crystallography. For example, hexakis(pyrenyloxy)cyclotriphosphazene, a derivative, has been synthesized and its structure analyzed to reveal details of its intramolecular interactions and electronic properties, thus providing insights into the complex molecular architecture of hexylbenzene-related compounds (Yeşilot et al., 2014).
Chemical Reactions and Properties
Hexylbenzene undergoes various chemical reactions that highlight its reactivity and functionalization potential. The Ritter-type reaction, for instance, demonstrates the capability of hexylbenzene derivatives to react with nitriles in the presence of N-hydroxyphthalimide (NHPI), producing amides with good selectivity. This reaction pathway emphasizes the versatility and reactivity of hexylbenzene in synthetic organic chemistry (Sakaguchi, Hirabayashi, & Ishii, 2002).
Physical Properties Analysis
The physical properties of hexylbenzene and its derivatives, including density, viscosity, speed of sound, and surface tension, have been measured in various studies. These properties are crucial for understanding the behavior of hexylbenzene in different environments and applications. For example, the physical property measurements of n-hexylbenzene in binary mixtures provide valuable data for applications in materials science and engineering (Luning Prak et al., 2018).
Scientific Research Applications
Superconductivity : Hexylbenzene-doped MgB2 superconductors show changes in structural, thermal, and magnetic properties. Increased hexylbenzene content led to lower superconducting transition temperatures and changes in the pinning mechanism of the MgB2 phase (Ağıl et al., 2017).
Chromatography : In chromatographic systems, the retention behavior of n-alkylbenzenes, including hexylbenzene, can impact the determination of dead times. It's suggested that their use in dead time determination may lead to erroneous results in both liquid and gas chromatography (Wainwright et al., 1985).
Fuel Hydrocarbon Recovery : When treating crude oil with supercritical water, hexylbenzene can contribute to the recovery of fuel-range hydrocarbons. It acts as a model compound to understand the cracking mechanisms in Arabian Heavy crude oil (Carr et al., 2015).
Benzene Alkylation : Hexylbenzene is used in the alkylation of benzene, where its formation is influenced by catalysts like Ln(η~6-C_6H_6)(AlCl_4)_3 under mild conditions (Bao, 2000).
Physical Chemistry : The excess enthalpies of binary mixtures involving hexylbenzene and benzene have been measured, providing insights into the interactions within these mixtures (Jain & Dhar, 1989).
Toxicology : Hexylbenzene, among other alkylbenzenes, has been studied for its sensory irritation, pulmonary irritation, and respiratory stimulation effects. Its potency as a sensory irritant increases with chain length, and this study helps predict safe industrial exposure levels (Nielsen & Alarie, 1982).
Material Science : The physical properties of binary mixtures containing hexylbenzene have been measured, which include density, viscosity, speed of sound, bulk modulus, surface tension, and flash point. This research aids in understanding the behavior of such mixtures under different conditions (Prak et al., 2018).
Chemical Engineering : In the study of coke formation during crude oil upgrading processes, hexylbenzene pyrolysis serves as a model system. This research investigates the formation of two-ring aromatics and provides insights into the chemistry of alkylaromatics (Lai et al., 2020).
Organic Electronics : Hexylbenzene has been used in the study of artificial dipolar molecular rotors. It serves as a guest molecule in trigonal arrays for understanding molecular rotations in solid-state materials (Kobr et al., 2013).
Combustion Research : The impact of hexylbenzene on combustion characteristics and exhaust gas emissions was analyzed in a single-cylinder compression ignition engine. The study contributes to understanding the role of the phenyl group in alkylbenzenes during combustion (Koivisto et al., 2016).
Safety And Hazards
properties
IUPAC Name |
hexylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,2-4,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEQMZWBSYACLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061476 | |
Record name | Benzene, hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
Record name | n-Hexylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8388 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.12 [mmHg] | |
Record name | n-Hexylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8388 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Hexylbenzene | |
CAS RN |
1077-16-3 | |
Record name | Hexylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1077-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Hexylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86141 | |
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Record name | Benzene, hexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HEXYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E3D1A2BZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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